molecular formula C10H16N2O B11821208 5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine

5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine

Katalognummer: B11821208
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: GOTGLKALNBZXDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a cyclopentyl group attached to the ethyl chain, which is further connected to the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyclopentylethanamine with an appropriate oxazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antifungal properties against Candida species.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of pathogens by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine is unique due to its specific oxazole ring structure and the presence of a cyclopentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

5-(2-cyclopentylethyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H16N2O/c11-10-7-9(13-12-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,11,12)

InChI-Schlüssel

GOTGLKALNBZXDZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CCC2=CC(=NO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.